molecular formula C5H6BrN3O2 B7828368 5-bromo-2-ethyl-4-nitro-1H-imidazole

5-bromo-2-ethyl-4-nitro-1H-imidazole

Cat. No.: B7828368
M. Wt: 220.02 g/mol
InChI Key: ZVIJYFFMEHGGES-UHFFFAOYSA-N
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Description

The compound identified as “5-bromo-2-ethyl-4-nitro-1H-imidazole” is a chemical entity with unique properties and applications. It is essential in various scientific fields due to its specific chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethyl-4-nitro-1H-imidazole involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed. Common conditions include the use of catalysts, solvents, and controlled heating or cooling.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

5-bromo-2-ethyl-4-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

5-bromo-2-ethyl-4-nitro-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include CID 12345678 and CID 87654321.

    Uniqueness: this compound may have unique properties such as higher reactivity, better stability, or specific biological activity that distinguishes it from similar compounds.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

5-bromo-2-ethyl-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-3-7-4(6)5(8-3)9(10)11/h2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIJYFFMEHGGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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